methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Description
Methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-benzothiazine core substituted with a methyl carboxylate group at position 3, a phenyl group at position 4, and a 2-[(3-methylphenyl)amino]-2-oxoethyl moiety at position 2. The 1,1-dioxide sulfonamide group is a hallmark of this class, contributing to its structural rigidity and electronic properties.
Properties
IUPAC Name |
methyl 2-[2-(3-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-17-9-8-12-19(15-17)26-22(28)16-27-24(25(29)32-2)23(18-10-4-3-5-11-18)20-13-6-7-14-21(20)33(27,30)31/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTNSXSYJXHRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It shares structural similarities with tolfenamic acid, a non-steroidal anti-inflammatory drug (NSAID). Tolfenamic acid is known to inhibit cyclooxygenases (EC 1.14.99.1), enzymes that play a crucial role in the inflammatory response.
Mode of Action
This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential role as a cyclooxygenase inhibitor. By blocking the conversion of arachidonic acid to prostaglandins, it could disrupt the signaling processes that lead to inflammation and pain.
Biological Activity
Methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a complex organic compound with potential therapeutic applications. Its structural characteristics suggest possible interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 462.5 g/mol. The structure features a benzothiazine core, which is known for its diverse biological activities. The presence of the methyl and phenyl groups may enhance its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C25H22N2O5S |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 1114657-89-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It may exert its effects through:
- Enzyme Inhibition : Compounds with similar structures often inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, influencing cell signaling pathways.
Research indicates that benzothiazine derivatives can exhibit anti-inflammatory and anticancer properties by modulating these pathways.
Biological Activity Studies
Recent studies have evaluated the biological activity of related benzothiazine compounds, suggesting potential applications in treating various diseases:
-
Anticancer Activity :
- A study highlighted that fluorinated benzothiazoles demonstrated potent antiproliferative effects against cancer cells by inducing DNA adduct formation through metabolic activation .
- Another investigation into related benzothiazine derivatives showed promising results in inhibiting cancer cell growth, indicating that this compound may share similar properties.
- Anti-inflammatory Effects :
Case Study 1: Antiproliferative Effects
A series of experiments were conducted using human cancer cell lines treated with this compound. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.
Case Study 2: Enzyme Interaction
In vitro assays demonstrated that the compound could inhibit key enzymes involved in cancer metabolism. The inhibition was dose-dependent, suggesting that higher concentrations could lead to more significant effects.
Comparison with Similar Compounds
Comparison with Similar Benzothiazine Derivatives
Structural and Functional Group Analysis
The table below compares the target compound with structurally related benzothiazine derivatives, emphasizing substituent effects on biological activity and physicochemical properties.
Key Observations
Chlorine substituents (e.g., in ) are associated with increased anti-inflammatory potency, likely due to improved electron-withdrawing effects and target binding . Carboxamide groups (e.g., ) enhance hydrogen-bonding interactions with biological targets, improving affinity and selectivity .
Conformational Analysis: The thiazine ring in benzothiazines typically adopts a half-chair or sofa conformation, as seen in . The target compound’s 2-[(3-methylphenyl)amino]-2-oxoethyl group may influence ring puckering, altering intermolecular interactions. Intramolecular hydrogen bonds (e.g., O–H⋯O in ) stabilize molecular conformations, while the target compound’s lack of a hydroxy group may reduce such interactions, affecting solubility.
Synthetic Pathways: The target compound may be synthesized via alkylation of saccharin derivatives, analogous to methods used for 2-[2-(3-chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide . Recrystallization from methanol or chloroform-methanol mixtures is common for obtaining single crystals suitable for XRD analysis .
Computational Similarity Metrics: Tanimoto and Dice indices (structural similarity metrics) could predict the target compound’s bioactivity by comparing its bit-vector fingerprint to known anti-inflammatory benzothiazines .
Physical Property Trends
- Melting Points : Hydroxy-substituted derivatives (e.g., ) exhibit higher melting points (~438–440 K) due to extensive hydrogen-bonding networks, whereas the target compound may have a lower melting point.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
